molecular formula C12H15ClN4O B2575498 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride CAS No. 2344680-07-3

1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride

Cat. No.: B2575498
CAS No.: 2344680-07-3
M. Wt: 266.73
InChI Key: YMZSRPHBMYYWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide hydrochloride is a pyrazole-derived compound featuring a 4-methoxyphenylmethyl substituent at the 1-position of the pyrazole ring and a carboximidamide group at the 4-position, with a hydrochloride counterion. The 4-methoxy group enhances lipophilicity and may modulate electronic properties, while the carboximidamide moiety provides a basic nitrogen center, likely contributing to solubility and ionic interactions in biological systems .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.ClH/c1-17-11-4-2-9(3-5-11)7-16-8-10(6-15-16)12(13)14;/h2-6,8H,7H2,1H3,(H3,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZSRPHBMYYWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with pyrazole-4-carboximidamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Cyclocondensation and Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation reactions. For example:

  • Chalcone-Hydrazine Cyclocondensation :
    Chalcones react with arylhydrazines in the presence of copper triflate and ionic liquids (e.g., [bmim]PF₆) to form pyrazoline intermediates, which are oxidized to pyrazoles (yields: ~82%) .
    Example :

    Chalcone+ArylhydrazineCu(OTf)₂/[bmim]PF₆PyrazolineOxidationPyrazole\text{Chalcone} + \text{Arylhydrazine} \xrightarrow{\text{Cu(OTf)₂/[bmim]PF₆}} \text{Pyrazoline} \xrightarrow{\text{Oxidation}} \text{Pyrazole}
  • Epoxide-Mediated Synthesis :
    β-Arylchalcones treated with hydrogen peroxide form epoxides, which react with hydrazine hydrate to yield pyrazolines. Subsequent dehydration produces 3,5-diarylpyrazoles .

1.2.1 Substitution at the N1 Position

The methoxyphenylmethyl group is introduced via nucleophilic substitution or alkylation:

  • Alkylation of Pyrazole :
    Reaction of 3-hydroxy-1H-pyrazole with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃) yields 1-[(4-methoxyphenyl)methyl]pyrazole .

1.2.2 Carboximidamide Formation

The carboximidamide group is installed through:

  • Nitrile to Amidinine Conversion :
    Pyrazole-4-carbonitrile reacts with ammonia or ammonium chloride under acidic conditions to form the carboximidamide, followed by HCl treatment to generate the hydrochloride salt .

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the C4 position due to reduced electron density at C3/C5 :

Reaction TypeConditionsProductYieldSource
Nitration HNO₃/H₂SO₄4-Nitro derivative60–70%
Halogenation Br₂ in DCM4-Bromo deri

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit various bacterial and fungal strains, making them potential candidates for developing new antibiotics . The minimum inhibitory concentration (MIC) values for similar pyrazole derivatives have been reported to be effective against pathogens like E. coli and Candida albicans.

2. Anticancer Properties
The compound has been evaluated for its anticancer activities against several cell lines. Notably, derivatives have demonstrated cytostatic effects with IC50 values indicating significant growth inhibition in cancer cells such as HCT-116 (human colon carcinoma) and MCF-7 (breast cancer) cells . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

3. Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been investigated for its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes. This makes it a candidate for treating inflammatory diseases .

4. Drug Development
Due to its diverse biological activities, this compound is being explored as a scaffold for drug development. Its structural features allow for modifications that can enhance efficacy and selectivity towards specific biological targets, including kinases and phosphodiesterases .

Case Studies and Research Findings

Several studies highlight the efficacy of pyrazole derivatives:

  • Antitumor Activity : A study demonstrated that certain pyrazole derivatives showed potent antitumor activity with IC50 values as low as 0.58 µM against HCT-116 cell lines, indicating strong potential for cancer therapy .
  • Antimicrobial Efficacy : Research conducted by Radi et al. revealed that specific pyrazole derivatives exhibited remarkable antifungal activity against Fusarium oxysporum, with an IC50 value of 0.055 µM, showcasing their potential in agricultural applications as well .
  • Inflammation Studies : Tewari et al. reported that novel pyrazole derivatives demonstrated significant anti-inflammatory effects comparable to established treatments, suggesting their utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole and Dihydropyrazole Derivatives

lists 11 pyrazole-1-carboximidamide derivatives, primarily dihydropyrazoles (4,5-dihydro-1H-pyrazole), which differ in aryl substituents at the 5-position. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound (from ) Core Structure 5-Position Substituent Key Properties (Inferred)
Target Compound Pyrazole 4-Methoxyphenylmethyl High polarity (carboximidamide + HCl); moderate lipophilicity (4-OCH₃)
1. 5-(4-Methoxyphenyl)-...carboximidamide Dihydropyrazole 4-Methoxyphenyl Reduced planarity (dihydro); similar electronic profile to target
3. 5-(4-Chlorophenyl)-...carboximidamide Dihydropyrazole 4-Chlorophenyl Increased electronegativity; potential enhanced metabolic stability
7. 5-(3-Nitrophenyl)-...carboximidamide Dihydropyrazole 3-Nitrophenyl Strong electron-withdrawing effect; possible reactivity concerns
  • Substituent Effects: The 4-methoxy group (electron-donating) in the target contrasts with electron-withdrawing groups (e.g., Cl in Compound 3, NO₂ in Compound 9), which may alter binding affinity or solubility.

Heterocyclic Variants (Imidazole and Oxazoloquinoline)

describes methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (5b), an imidazole derivative.

Table 2: Heterocycle-Specific Comparisons
Compound Heterocycle Key Functional Groups Potential Applications
Target Compound Pyrazole Carboximidamide, 4-OCH₃ Kinase inhibition, receptor antagonism
5b () Imidazole Methyl ester, 4-OCH₃ Intermediate in synthesis; less basic than pyrazole derivatives
  • Electronic and Steric Differences: Imidazoles (two nitrogen atoms) exhibit distinct tautomerism and hydrogen-bonding capabilities compared to pyrazoles.

Hydrochloride Salt Comparisons

lists pharmaceutical impurities such as (2RS)-2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine hydrochloride, which share the hydrochloride salt form but differ in core structure.

  • Salt Stability : Hydrochloride salts generally enhance aqueous solubility and crystallinity. However, the target compound’s pyrazole-carboximidamide backbone may confer different hygroscopicity or thermal stability compared to cyclohexyl-containing analogs .

Biological Activity

1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}ClN4_4
  • Molecular Weight : 146.58 g/mol
  • Melting Point : 167-170 °C
  • Boiling Point : 891.5 °C

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(4-Methoxyphenyl)methyl]pyrazole have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies indicated that these compounds can inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For example, a related pyrazole compound demonstrated selective cytotoxicity against leukemia cell lines with GI50 values as low as 2.23 μM . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation, such as P-glycoprotein, which is crucial for multidrug resistance in tumor cells .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been explored extensively. Studies have shown that compounds with a similar structure can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests a potential application in treating inflammatory diseases.

The biological activity of 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide; hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including COX and certain kinases, which are pivotal in inflammatory and cancer pathways.
  • Receptor Interaction : It has been suggested that pyrazole derivatives can modulate receptor activity, influencing cellular signaling pathways involved in growth and apoptosis .

Study on Anticancer Activity

In a notable study, a series of pyrazole derivatives were synthesized and tested for their antiproliferative effects against different cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against HepG2 (liver cancer) and HeLa (cervical cancer) cells . The compound's ability to selectively target cancer cells while sparing normal cells was highlighted as a major therapeutic advantage.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of substituted pyrazoles. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential use as novel antibiotics .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPyrazole derivativesInhibition of bacterial growth
AnticancerPyrazole analogsSelective cytotoxicity against tumor cells
Anti-inflammatoryCOX inhibitorsReduction in inflammatory markers

Q & A

How can researchers optimize the synthesis of 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide hydrochloride to improve yield and purity?

Basic Research Focus
The synthesis involves multi-step reactions, including condensation, cyclization, and salt formation. To optimize yield, employ Design of Experiments (DoE) methodologies to systematically evaluate variables such as reaction temperature, stoichiometry, and solvent polarity. For example, highlights the use of reflux conditions and sodium hydroxide in similar pyrazole syntheses, which can be adapted. Statistical optimization (e.g., response surface methodology) minimizes trial-and-error approaches . Purity enhancement may require recrystallization in ethyl acetate or toluene, as demonstrated in analogous hydrochloride salt preparations .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Focus
Combine NMR spectroscopy (1H, 13C, and DEPT for functional group analysis), mass spectrometry (EI-MS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemistry and salt formation. and emphasize crystallographic validation for hydrochloride salts in monoclinic space groups, ensuring structural accuracy . HPLC-DAD can assess purity, particularly for detecting byproducts from incomplete cyclization or oxidation .

How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?

Advanced Research Focus
Adopt a fragment-based drug design (FBDD) approach to modify the pyrazole core, 4-methoxyphenyl group, or carboximidamide moiety. lists analogs with substituent variations (e.g., halogenation, nitro groups) that alter bioactivity. Use quantitative SAR (QSAR) models to correlate electronic (Hammett constants) or steric parameters with biological outcomes. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes, as seen in COX-2 inhibitor studies .

How should researchers address contradictory data in biological assays involving this compound?

Advanced Research Focus
Contradictions may arise from assay conditions (pH, temperature) or impurity interference. Implement orthogonal validation methods :

  • Replicate assays under standardized conditions (e.g., ISO guidelines).
  • Use LC-MS to confirm compound stability during biological testing .
  • Apply counter-screening against off-target receptors (e.g., GPCR panels) to rule out non-specific effects. highlights environmental factors (e.g., pH) affecting compound efficacy, requiring rigorous buffer optimization .

What computational strategies are recommended for studying the compound’s mechanistic interactions?

Advanced Research Focus
Leverage density functional theory (DFT) to map reaction pathways for synthesis intermediates, as in ’s ICReDD framework for reaction design . For mechanistic biology, perform molecular dynamics simulations to study binding kinetics with targets like kinases or ion channels. Pair this with metadynamics to explore free-energy landscapes of ligand-receptor interactions. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

How can degradation pathways of this compound be elucidated under physiological conditions?

Advanced Research Focus
Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions (ICH Q1A guidelines). Use LC-HRMS to identify degradation products, comparing fragmentation patterns to synthetic standards. describes O-methylation and hydrolysis pathways for structurally related hydrochlorides, which may guide hypothesis testing . Stability-indicating methods (e.g., UPLC-PDA) quantify degradation kinetics and shelf-life predictions .

What are the challenges in scaling up synthesis from milligram to gram-scale?

Advanced Research Focus
Scale-up introduces issues like exothermicity, impurity accumulation, and solvent recovery. Apply CRDC methodologies ( ) for reactor design, focusing on heat transfer and mixing efficiency. Use flow chemistry to mitigate safety risks in cyclization steps. ’s batch process for pyrazole derivatives may require adaptation to continuous systems, with in-line PAT (process analytical technology) for real-time monitoring .

How can researchers troubleshoot unexpected byproducts during synthesis?

Basic Research Focus
Byproducts often arise from side reactions (e.g., over-alkylation, oxidation). Use LC-MS/MS to identify impurities and trace their origins. For example, ’s purification of piperidine derivatives via selective crystallization can isolate target hydrochlorides from unreacted intermediates. Adjust protecting groups (e.g., Boc for amines) or employ scavenger resins to trap reactive intermediates .

What comparative studies are feasible between this compound and its structural analogs?

Advanced Research Focus
Compare physicochemical properties (logP, solubility) and bioactivity against analogs in and . Use ANOVA or multivariate analysis to statistically differentiate effects. For example, replacing the 4-methoxyphenyl group with a 4-chlorophenyl moiety ( ) alters electronic properties and binding kinetics. Cross-reference with crystallographic data ( ) to correlate structural differences with functional outcomes .

What in vitro/in vivo models are appropriate for evaluating the compound’s therapeutic potential?

Basic Research Focus
Prioritize enzyme inhibition assays (e.g., kinase profiling) and cell-based models (e.g., cancer cell lines for antiproliferative studies). For in vivo validation, use rodent models of inflammation or metabolic disorders, dosing via intraperitoneal or oral routes. and highlight receptor-specific activity and zoospore regulation, suggesting tailored assays for antimicrobial or anti-inflammatory applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.